![molecular formula C15H13N3O2S B2940579 N-(2,7-二甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)噻吩-2-甲酰胺 CAS No. 942001-48-1](/img/structure/B2940579.png)

N-(2,7-二甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

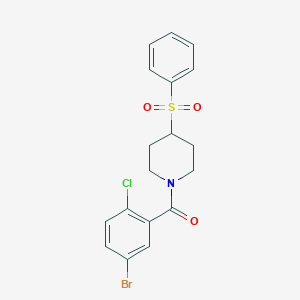

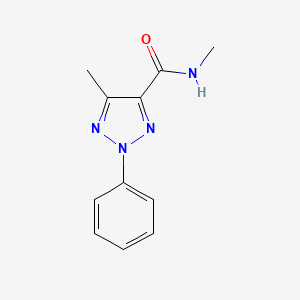

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives . It has a molecular weight of 174.1992 .

Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis

The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is substituted with a thiophene-2-carboxamide group .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its anti-HIV-1 activity. The compound binds into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .科学研究应用

杂环化合物合成

微波辅助合成:一项研究调查了 2-氨基-4,5-二甲基噻吩-3-甲酰胺与异氰酸酯(和异硫氰酸酯)的微波辅助反应,以合成噻吩并[2,3-d]嘧啶。该方法利用 N,N-二甲基乙酰胺作为溶剂,有效地产生了 5,6-二甲基噻吩并[2,3-d]嘧啶-2,4(1H,3H)-二酮和相关化合物的各种衍生物,展示了一种用于生成杂环骨架的多功能方法 (Davoodnia 等,2009)。

水性介质中的催化:另一个应用涉及使用 N-(4,6-二甲基嘧啶-2-基)-5-苯基异恶唑-3-甲酰胺作为双金属含硼多相催化剂的配体。这些催化剂在水性介质中表现出很高的铃木反应活性,促进了含有呋喃和噻吩环的杂芳基化合物的合成,这对于开发新型药物和材料至关重要 (Bumagin 等,2019)。

新型化合物和活性

抗炎和镇痛剂:研究已导致合成源自维斯那金酮和凯林酮的新型化合物,这些化合物表现出显着的 COX-2 抑制、镇痛和抗炎活性。这些发现突出了这些衍生物在开发新的治疗剂方面的潜力 (Abu‐Hashem 等,2020)。

抗菌和抗结核活性:一项研究合成了一系列嘧啶-氮杂环丁酮类似物,并评估了它们的抗氧化、抗菌和抗结核活性。这些化合物对各种细菌菌株和结核分枝杆菌表现出有希望的结果,表明它们作为开发新疗法的先导化合物的潜力 (Chandrashekaraiah 等,2014)。

作用机制

Target of Action

Similar compounds have been shown to have anti-hiv activity , suggesting that this compound may also target proteins involved in the HIV lifecycle, such as HIV-1 integrase .

Mode of Action

Similar compounds have been shown to inhibit hiv-1 integrase , a key enzyme in the HIV lifecycle. This enzyme is responsible for integrating the viral DNA into the host genome, a crucial step in the replication of the virus. By inhibiting this enzyme, the compound could potentially prevent the replication of the virus.

Biochemical Pathways

Given its potential anti-hiv activity, it can be inferred that it may interfere with the hiv lifecycle, particularly the integration of viral dna into the host genome .

未来方向

The future directions for this compound could involve further exploration of its anti-HIV-1 activity and potential development into a therapeutic agent. An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%), which could be a promising direction for future research .

属性

IUPAC Name |

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9-5-6-12-16-10(2)13(15(20)18(12)8-9)17-14(19)11-4-3-7-21-11/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMONNHAXZXUFTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CS3)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)

![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)